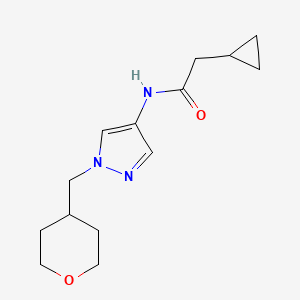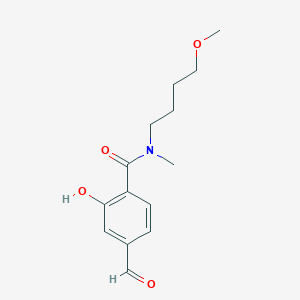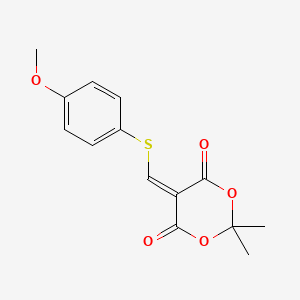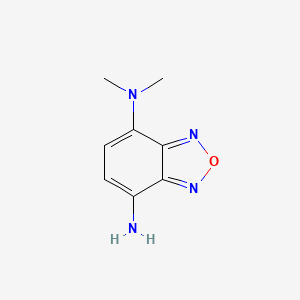
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a chemical compound that has been the subject of scientific research for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand its safety profile and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its potential to inhibit cancer cell growth and bacterial activity. Its low toxicity also makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide. One direction is to further investigate its mechanism of action and potential side effects in animal models. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment or antimicrobial activity. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide involves the reaction between 3-chlorobenzylamine and cyclopropyl isocyanide in the presence of a base, followed by a reaction with 2-bromoacetonitrile and 2-mercaptobenzothiazole. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various fields, including cancer treatment, antimicrobial activity, and as an insecticide. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. In antimicrobial research, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). As an insecticide, it has shown potential in controlling the population of mosquito vectors that transmit diseases such as dengue fever and malaria.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-3-1-2-10(8-11)14-18-13(9-21-14)15(20)19(7-6-17)12-4-5-12/h1-3,8-9,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGDFVKYDLZJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)


![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)



![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)